2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol
Description
The compound of interest, 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol, is a derivative of benzoxazole, a heterocyclic compound with a molecular structure that includes a benzene ring fused to an oxazole, a five-membered ring containing an atom of oxygen and nitrogen. The trifluoromethyl group and the ethanol moiety attached to this structure suggest potential for interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone involves the reaction of 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with a 2-chlorobenzo[d]oxazole group in the presence of triethylamine (TEA) in ethanol under reflux conditions . Although this does not directly describe the synthesis of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol, it provides insight into the type of reactions that benzoxazole derivatives can undergo, which may be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be quite complex, as seen in the crystal structure of the ethanol adduct of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, which features a five-coordinate tin atom in a distorted trigonal bipyramidal geometry . While this structure does not directly relate to 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol, it exemplifies the diverse structural possibilities within the benzoxazole family.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions. For example, ytterbium(III) trifluoromethanesulfonate catalyzes the ring-opening C(sp3)–N bond formation of benzoxazole with propargylic alcohols . This reaction demonstrates the potential reactivity of the benzoxazole ring and could be a method to introduce functional groups adjacent to the benzoxazole moiety, which might be applicable to the synthesis or modification of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be influenced by their functional groups. For instance, the investigation of triplet states of 2-(2-hydroxyphenyl)benzoxazole by transient absorption spectroscopy and ab initio calculations reveals that the properties of these states can vary significantly depending on the solvent environment . This suggests that the physical properties of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol could also be sensitive to its chemical environment, particularly due to the presence of the trifluoromethyl and ethanol groups.
Scientific Research Applications
Photophysical Properties and Spectroscopy
Triplet States Study : Nagaoka et al. (1993) investigated the properties of the triplet states of 2-(2'-hydroxyphenyl)-benzoxazole (HBO) using transient absorption spectroscopy and ab initio calculations, highlighting their behavior in different solvent environments, including ethanol (Nagaoka, Itoh, Mukai, & Nagashima, 1993).
Excited-State Intramolecular Proton Transfer : Vázquez et al. (2007) focused on excited-state intramolecular proton transfer in 2-(2'-hydroxyphenyl)benzoxazole (HBO), providing insights into the phototautomerization processes influenced by solvent, temperature, and viscosity (Vázquez, Rodríguez, Mosquera, & Rodríguez-Prieto, 2007).
Synthesis and Chemical Properties
Novel Synthesis Approaches : Several studies have reported on the synthesis of novel compounds utilizing benzoxazole derivatives. For instance, Gadegoni, Manda, and Rangu (2013) synthesized novel benzoxazole derivatives as potential antimicrobial agents, emphasizing the utility of benzoxazole in synthesizing bioactive compounds (Gadegoni, Manda, & Rangu, 2013).
Antimicrobial Activity Studies : Mohammed and Dahham (2018) described the synthesis of new formazan dyes derivatives derived from 2-mercapto benzoxazole, assessing their antimicrobial activity against various bacterial strains (Mohammed & Dahham, 2018).
Photophysical and Thermal Properties : Padalkar et al. (2014) synthesized benzimidazole, benzoxazole, and benzothiazole derivatives, highlighting their broad-spectrum antimicrobial activity and studying their photophysical and thermal properties (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Green Chemistry and Environmental Applications
Green Synthesis : Padole et al. (2020) focused on the green synthesis of benzoxazole derivatives, highlighting their medicinal and biological properties and emphasizing environmentally friendly synthesis methods (Padole, Wankhade, Berad, Choudhari, & Ubarhande, 2020).
Fluorescent Nanomaterials : Ghodbane et al. (2012) explored the use of 2-phenyl-benzoxazole derivatives for creating fluorescent nanomaterials, demonstrating their potential in aqueous and biological media (Ghodbane, D'Altério, Saffon, McClenaghan, Scarpantonio, Jolinat, & Féry-Forgues, 2012).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8,13,21H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGTCDKLUELSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(C3=CC(=CC=C3)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381200 | |
Record name | 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol | |
CAS RN |
502625-49-2 | |
Record name | 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 502625-49-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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